molecular formula C10H6K2O6S2 B13656161 Dipotassium 2,6-naphthalenedisulfonate

Dipotassium 2,6-naphthalenedisulfonate

Cat. No.: B13656161
M. Wt: 364.5 g/mol
InChI Key: KCXKCSAUAYYDLG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium 2,6-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6K2O6S2. It is a salt derived from 2,6-naphthalenedisulfonic acid, where the hydrogen atoms of the sulfonic acid groups are replaced by potassium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium 2,6-naphthalenedisulfonate can be synthesized through several methods. One common method involves the fusion of 2,6-naphthalenedisulfonic acid with potassium hydroxide. The reaction typically takes place at elevated temperatures, resulting in the formation of the dipotassium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where 2,6-naphthalenedisulfonic acid is treated with potassium hydroxide under controlled conditions. The reaction mixture is then purified to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2,6-naphthalenedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Dipotassium 2,6-naphthalenedisulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipotassium 2,6-naphthalenedisulfonate involves its interaction with various molecular targets. The sulfonate groups in the compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can influence the structure and function of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 2,6-naphthalenedisulfonate
  • Disodium 1,5-naphthalenedisulfonate
  • Dipotassium 2-naphthol-6,8-disulfonate

Uniqueness

Dipotassium 2,6-naphthalenedisulfonate is unique due to its specific molecular structure, which allows it to form stable complexes with various metal ions and organic molecules. This property makes it particularly useful in applications requiring strong ionic interactions .

Properties

Molecular Formula

C10H6K2O6S2

Molecular Weight

364.5 g/mol

IUPAC Name

dipotassium;naphthalene-2,6-disulfonate

InChI

InChI=1S/C10H8O6S2.2K/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2

InChI Key

KCXKCSAUAYYDLG-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.